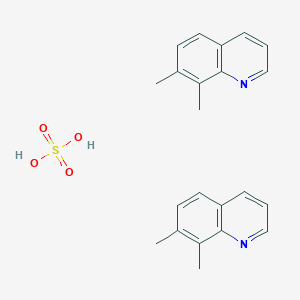
7,8-Dimethylquinoline semi-sulfate
Overview
Description
7,8-Dimethylquinoline semi-sulfate is a sulfuric acid compound with 7,8-dimethylquinoline . It has a molecular weight of 412.51 . The IUPAC name is sulfuric acid compound with 7,8-dimethylquinoline (1:2) .
Molecular Structure Analysis
The molecular formula of this compound is C22H24N2O4S . The InChI code is 1S/2C11H11N.H2O4S/c21-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h23-7H,1-2H3; (H2,1,2,3,4) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 412.51 and a molecular formula of C22H24N2O4S . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline semi-sulfate is not fully understood. However, it is believed that this compound exerts its antimalarial and antitumor effects by inhibiting the growth of the Plasmodium falciparum parasite and cancer cells, respectively. This compound has also been shown to interact with metal ions, which could explain its use as a fluorescent probe.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the growth of the Plasmodium falciparum parasite. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
7,8-Dimethylquinoline semi-sulfate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily purified. This compound is also stable under a wide range of conditions and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 7,8-Dimethylquinoline semi-sulfate. One potential direction is the development of new antimalarial and antitumor drugs based on the structure of this compound. Another direction is the exploration of this compound as a chiral selector for enantiomeric separations in chromatography. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further investigated.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various fields. This compound has been shown to possess antimalarial and antitumor properties, as well as potential applications in material science and analytical chemistry. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in different fields.
Scientific Research Applications
7,8-Dimethylquinoline semi-sulfate has been extensively studied for its potential use in various fields, including medicine, material science, and analytical chemistry. In medicine, this compound has been shown to possess antimalarial and antitumor properties. This compound has also been used as a chiral selector in chromatography and as a fluorescent probe for the detection of metal ions.
Safety and Hazards
7,8-Dimethylquinoline semi-sulfate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7,8-dimethylquinoline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H11N.H2O4S/c2*1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQGLBBSXEUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C.CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)
![[1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate](/img/structure/B3090958.png)
![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)
![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)
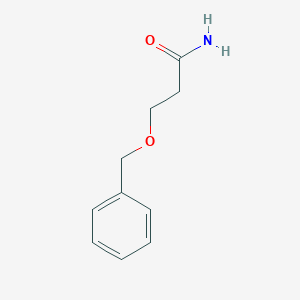
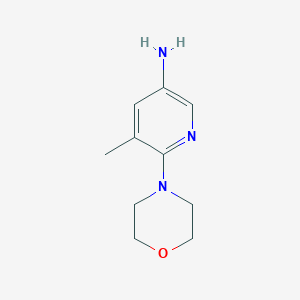
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)

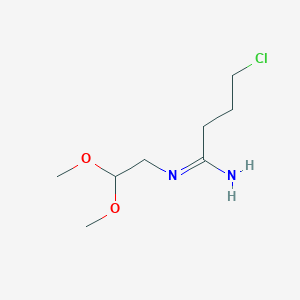
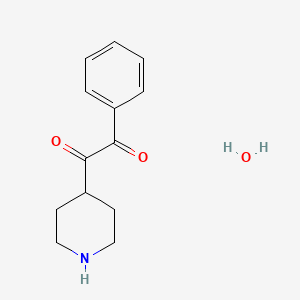
![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)
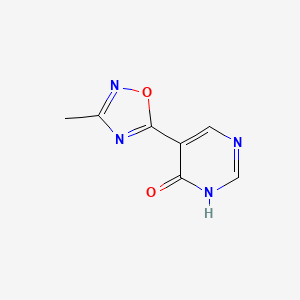
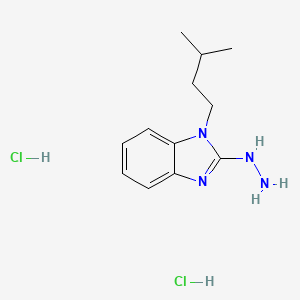
![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)